molecular formula C23H28N2O4S B10969261 2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10969261
M. Wt: 428.5 g/mol
InChI Key: DPJSTFPWGNASRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a butylphenyl group, and a cyclohexanecarboxylic acid moiety

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H28N2O4S/c1-2-3-6-14-9-11-15(12-10-14)18-13-30-22(19(18)20(24)26)25-21(27)16-7-4-5-8-17(16)23(28)29/h9-13,16-17H,2-8H2,1H3,(H2,24,26)(H,25,27)(H,28,29)

InChI Key

DPJSTFPWGNASRH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the thienyl and butylphenyl groups, followed by their coupling with the cyclohexanecarboxylic acid moiety. Common synthetic routes may involve:

    Formation of the Thienyl Group: This can be achieved through the reaction of thiophene with appropriate reagents under controlled conditions.

    Formation of the Butylphenyl Group: This involves the alkylation of phenyl compounds with butyl groups.

    Coupling Reactions: The thienyl and butylphenyl groups are then coupled with the cyclohexanecarboxylic acid moiety using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thienyl and phenyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[3-(AMINOCARBONYL)-4-(4-TERT-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
  • 2-({[3-(AMINOCARBONYL)-4-(4-ETHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Uniqueness

2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.